LCMV GP (61-80) vs. NP309-328: Superior CD4⁺ T Cell Precursor Frequency in IFN-γ ELISPOT Assays
In head-to-head ex vivo ELISPOT assays following acute LCMV infection, GP (61-80) elicited a substantially higher frequency of IFN-γ-secreting CD4⁺ T cells compared to the NP309-328 epitope [1]. This quantitative difference in epitope-specific precursor frequency establishes GP (61-80) as the more robust reagent for detecting and quantifying virus-specific CD4⁺ T cell responses during acute infection.
| Evidence Dimension | Frequency of epitope-specific IFN-γ-secreting CD4⁺ T cells |
|---|---|
| Target Compound Data | 1/38 (day 8 post-infection); 1/336 (day 150 memory phase) |
| Comparator Or Baseline | NP309-328: 1/139 (day 8 post-infection); 1/1,126 (day 150 memory phase) |
| Quantified Difference | 3.7-fold higher frequency at day 8 (1/38 vs. 1/139); 3.4-fold higher at memory phase day 150 (1/336 vs. 1/1,126) |
| Conditions | C57BL/6 mice infected with LCMV; splenocytes restimulated ex vivo; IFN-γ ELISPOT assay |
Why This Matters
Higher precursor frequency enables more robust signal-to-noise ratios in immunomonitoring assays, reducing sample size requirements and improving statistical power for detecting treatment effects.
- [1] Varga SM, et al. CD4⁺ T cell responses to LCMV. Figure 5A. J Virol. 2001 (PMC110189). View Source
